N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
Description
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a synthetic compound characterized by its unique bicyclic structure. This compound belongs to the class of diazabicyclo compounds, which are known for their significant pharmacological and chemical properties. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O/c14-10-2-1-3-11(15)12(10)16-13(19)18-7-6-17-5-4-9(18)8-17/h1-3,9H,4-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUJTLZEIMBUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1C2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves multiple steps:
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Formation of the Diazabicyclo[3.2.1]octane Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone in the presence of a strong base.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with the diazabicyclo core under conditions that facilitate the substitution.
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Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. This typically involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts, solvents, and temperatures.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the diazabicyclo core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-1,4-diazabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with a different bicyclic core.
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.3.1]nonane-4-carboxamide: Another variant with a larger bicyclic system.
Uniqueness
N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group further enhances its stability and activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
